molecular formula C16H13ClFN3O2S2 B2837214 N-(2-chloro-5-fluorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252818-22-6

N-(2-chloro-5-fluorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2837214
CAS No.: 1252818-22-6
M. Wt: 397.87
InChI Key: HXLSAAOTBOTYBJ-UHFFFAOYSA-N
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Description

N-(2-chloro-5-fluorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core fused with a sulfur-containing acetamide moiety. The structure includes a 3-ethyl substituent on the pyrimidinone ring and a 2-chloro-5-fluorophenyl group attached via the acetamide linker. This combination of electron-withdrawing halogen atoms (Cl, F) and the ethyl group likely enhances lipophilicity and metabolic stability, making it a candidate for pharmacological applications. The sulfanyl (-S-) bridge may contribute to hydrogen bonding or metal coordination, influencing biological activity .

Properties

IUPAC Name

N-(2-chloro-5-fluorophenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O2S2/c1-2-21-15(23)14-11(5-6-24-14)20-16(21)25-8-13(22)19-12-7-9(18)3-4-10(12)17/h3-7H,2,8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLSAAOTBOTYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-chloro-5-fluorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide” typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the Phenyl Ring: The phenyl ring with chloro and fluoro substituents can be introduced through nucleophilic aromatic substitution reactions.

    Formation of the Acetamide Linkage: This step involves the reaction of the thienopyrimidine derivative with chloro-fluoro-substituted phenyl acetic acid derivatives under amide coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group in the thienopyrimidine ring, potentially converting it to an alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Phenyl Derivatives: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly those with potential biological activity.

Biology

Due to its structural features, the compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Industry

The compound may find applications in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. Generally, compounds with thienopyrimidine cores can interact with enzymes or receptors, inhibiting their activity by binding to the active site or allosteric sites. The chloro and fluoro substituents may enhance binding affinity and selectivity.

Comparison with Similar Compounds

2-[3-(4-Chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide (EN300-266676)

  • Core structure: Thieno[3,2-d]pyrimidinone with a 4-chlorophenyl substituent.
  • Key differences : Replaces the 2-chloro-5-fluorophenyl group with a pyrazole ring.
  • Molecular weight : 292.21 g/mol (vs. ~363.30 g/mol for the target compound).
  • Implications : The pyrazole group may alter solubility and target selectivity compared to the halogenated aryl group in the target compound .

Acetamide Derivatives with Triazole or Oxadiazole Moieties

2-[(1H-1,2,3-Triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide (Compound 38)

  • Core structure : Triazole-sulfanyl acetamide.
  • Key differences: Lacks the thienopyrimidinone core; instead, features a triazole ring.
  • Biological activity : Exhibits antibacterial activity (MIC = 32 µg/mL against E. coli).
  • Implications: The absence of the thienopyrimidinone ring may reduce enzyme-binding affinity but improve synthetic accessibility .

N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t)

  • Core structure : Oxadiazole-sulfanyl acetamide.
  • Key differences: Incorporates an indole-substituted oxadiazole instead of thienopyrimidinone.
  • Biological activity : Shows moderate inhibition of α-glucosidase (IC₅₀ = 45 µM).
  • Implications : The indole group may enhance interactions with hydrophobic enzyme pockets, a feature absent in the target compound .

Halogenated Aryl Acetamides

N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 618415-13-7)

  • Core structure : Triazole-sulfanyl acetamide with a pyridinyl group.
  • Key differences: Substitutes thienopyrimidinone with a pyridinyl-triazole system.
  • Implications : The pyridine ring may improve water solubility but reduce membrane permeability compared to the target compound .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Biological Activity
Target Compound Thieno[3,2-d]pyrimidinone 3-Ethyl, 2-Cl-5-F-phenyl ~363.30 Under investigation
EN300-266676 Thieno[3,2-d]pyrimidinone 4-Cl-phenyl, 3-methylpyrazole 292.21 Not reported
Compound 38 Triazole 2-Fluorobenzyl 323.35 MIC = 32 µg/mL (E. coli)
8t Oxadiazole Indolylmethyl, 5-Cl-2-methylphenyl 428.50 α-Glucosidase inhibition (IC₅₀ = 45 µM)
CAS 618415-13-7 Triazole Pyridinyl, 3-Cl-4-F-phenyl 363.82 Not reported

Research Findings and Implications

  • Thienopyrimidinone vs.
  • Role of Halogen Substituents: The 2-chloro-5-fluorophenyl group in the target compound may improve metabolic stability over non-halogenated analogues, as seen in compound 38’s susceptibility to enzymatic degradation .
  • Ethyl Group Impact: The 3-ethyl group on the pyrimidinone ring likely increases lipophilicity, favoring blood-brain barrier penetration compared to polar pyrazole or pyridine substituents .

Biological Activity

N-(2-chloro-5-fluorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its structure, synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by several functional groups that contribute to its biological activity:

  • Molecular Formula : C16H13ClFN3O2S2
  • Molecular Weight : 397.87 g/mol
  • Functional Groups :
    • Thienopyrimidine core
    • Amide bond
    • Sulfanyl group

These features suggest that the compound may exhibit various pharmacological properties due to the presence of the thienopyrimidine moiety, which is known for its antibacterial and anticancer activities.

Antimicrobial Activity

Preliminary studies indicate that this compound may possess significant antimicrobial properties. The thienopyrimidine derivatives have demonstrated effectiveness against several bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

These findings suggest a potential for development as a novel antibiotic agent.

Anticancer Activity

Research indicates that this compound may also exhibit anticancer properties. The mechanism of action could involve modulation of specific molecular targets related to cancer cell proliferation and survival. For instance, compounds with similar structures have shown promising results in inhibiting cell growth in various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF7 (Breast)3.79
HepG2 (Liver)0.74
NCI-H460 (Lung)32

The ability of this compound to inhibit cancer cell growth suggests it may serve as a lead compound in cancer therapy development.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of Thienopyrimidine Core : The initial step includes the synthesis of the thienopyrimidine core through cyclization reactions.
  • Substitution Reactions : Subsequent steps involve nucleophilic aromatic substitution to introduce chloro and fluoro groups.
  • Final Coupling : The final product is obtained by coupling the thienopyrimidine derivative with an acetamide moiety.

Each step requires precise control over reaction conditions to ensure high yield and purity.

Case Studies and Research Findings

Recent studies have focused on exploring the biological implications of compounds similar to this compound. For example:

  • Antimicrobial Screening : A study evaluated various thienopyrimidine derivatives against clinical isolates of bacteria and found several candidates with significant antibacterial activity.
  • Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a favorable therapeutic index.

Q & A

Q. Critical Parameters :

  • Temperature : 80–100°C for cyclization .
  • Catalysts : Triethylamine for deprotonation during sulfanyl bond formation .

Basic: How can researchers confirm structural integrity post-synthesis?

Answer:
A combination of analytical techniques is required:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify aromatic protons (δ 7.2–8.1 ppm for fluorophenyl) and carbonyl signals (δ 170–175 ppm for acetamide) .
    • 19F NMR : Confirm fluorophenyl substitution (δ -110 to -120 ppm) .
  • HPLC : Monitor purity (>98%) using a C18 column (acetonitrile/water mobile phase) .
  • Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ (e.g., m/z ~423.8) .

Intermediate: What are the stability profiles of this compound under varying pH and temperature?

Answer:
Stability studies should include:

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via HPLC. The compound is stable at neutral pH but hydrolyzes under acidic/basic conditions due to the acetamide group .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C .
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the thienopyrimidine core .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Answer:
Single-crystal X-ray diffraction (SCXRD) is critical:

  • Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
  • Structure Refinement : SHELXL for least-squares refinement (R-factor < 0.05) .
  • Key Observations :
    • Intramolecular N–H⋯N hydrogen bonds stabilize the folded conformation .
    • Dihedral angles between aromatic rings (e.g., 42.25° in monoclinic P21/c) reveal steric effects .

Q. Example Crystallographic Parameters :

ParameterValue (Compound II)
Space GroupP21/c
a, b, c (Å)18.220, 8.118, 19.628
β (°)108.761
Z8
R-factor0.050

Advanced: How to address contradictions in reported biological activity data?

Answer:
Contradictions often arise from assay variability. Mitigation strategies include:

  • Orthogonal Assays : Compare enzyme inhibition (IC50) with cellular viability assays (MTT) .
  • Dose-Response Curves : Use 8–10 concentration points to calculate EC50 values accurately .
  • Statistical Validation : Repeat experiments in triplicate (±SEM) and apply ANOVA for significance testing .

Intermediate: What structure-activity relationships (SAR) are observed in related compounds?

Answer:
Key SAR insights from analogous thienopyrimidines:

Substituent ModificationBiological ImpactSource
3-Ethyl group Enhances metabolic stability
Fluorophenyl at C2 Increases target binding affinity
Sulfanyl bridge replacement Reduces cytotoxicity

Example : Replacing the sulfanyl group with carbonyl decreases kinase inhibition by ~50% .

Advanced: What computational methods predict target interactions?

Answer:

  • Molecular Docking : AutoDock Vina to model binding to kinases (e.g., EGFR). Use PyMOL for visualization .
  • Molecular Dynamics (MD) Simulations : GROMACS for 100ns trajectories to assess binding stability .
  • Pharmacophore Modeling : Identify essential hydrogen-bond acceptors (e.g., pyrimidine N1) .

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